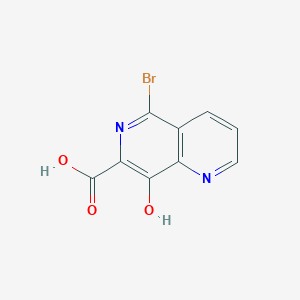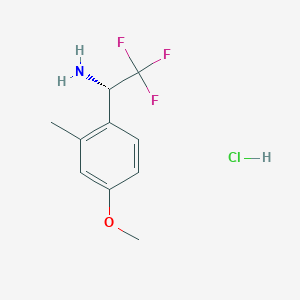
(S)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a methoxy-substituted aromatic ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-methylbenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the condensation of 4-methoxy-2-methylbenzaldehyde with trifluoroacetaldehyde to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.
Chiral Resolution: The resulting amine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.
Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy-substituted aromatic ring but lacks the trifluoromethyl group.
2-Methoxyphenyl isocyanate: Similar in structure but contains an isocyanate group instead of an amine.
Phenethylamine: A simpler structure without the methoxy and trifluoromethyl groups.
Uniqueness
(S)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl and methoxy groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group contributes to its electronic properties. These features make the compound valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H13ClF3NO |
|---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
CEFBEYPLYXZWIP-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
![tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13025108.png)

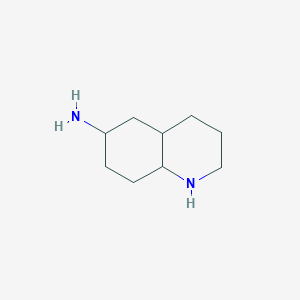
![benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate](/img/structure/B13025123.png)
![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13025130.png)
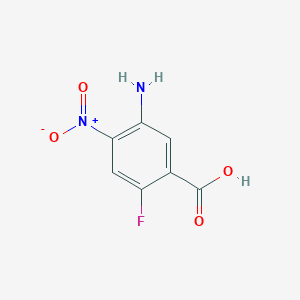
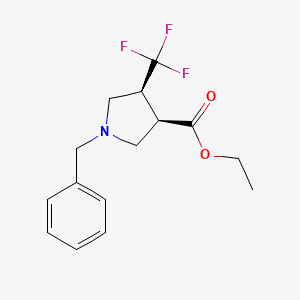
![Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate](/img/structure/B13025147.png)

![4,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B13025156.png)
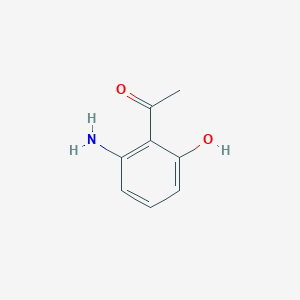
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13025166.png)
